molecular formula C10H12BrNOS B14059298 1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-1-one

1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-1-one

Cat. No.: B14059298
M. Wt: 274.18 g/mol
InChI Key: LUBHVINFIMUMNW-UHFFFAOYSA-N
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Description

1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-1-one is an organic compound that features a bromopropanone backbone with an amino and methylthio substitution on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-1-one typically involves the bromination of 1-(4-Amino-3-(methylthio)phenyl)propan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or DMF.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products:

    Nucleophilic Substitution: Corresponding azides, thiocyanates, or ethers.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer or infectious diseases.

    Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be employed in studies investigating enzyme inhibition or protein-ligand interactions due to its potential binding affinity.

Mechanism of Action

The mechanism by which 1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The bromopropanone moiety can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or modulation of protein function. The amino and methylthio groups may enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

    1-(4-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one: Similar structure but with a different bromination position.

    1-(4-Amino-3-(methylthio)phenyl)-3-chloropropan-1-one: Chlorine instead of bromine, which may affect reactivity and biological activity.

    1-(4-Amino-3-(methylthio)phenyl)-3-iodopropan-1-one: Iodine substitution, potentially leading to different reactivity and applications.

Uniqueness: 1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-1-one is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The bromine atom allows for versatile nucleophilic substitution reactions, while the amino and methylthio groups offer additional sites for chemical modification and potential biological activity.

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

1-(4-amino-3-methylsulfanylphenyl)-3-bromopropan-1-one

InChI

InChI=1S/C10H12BrNOS/c1-14-10-6-7(2-3-8(10)12)9(13)4-5-11/h2-3,6H,4-5,12H2,1H3

InChI Key

LUBHVINFIMUMNW-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)C(=O)CCBr)N

Origin of Product

United States

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